Product packaging for 4-Chloro-3-nitrophenyl isothiocyanate(Cat. No.:CAS No. 127142-66-9)

4-Chloro-3-nitrophenyl isothiocyanate

Cat. No.: B145300
CAS No.: 127142-66-9
M. Wt: 214.63 g/mol
InChI Key: ZXGZBHIDSJXKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-3-nitrophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O2S B145300 4-Chloro-3-nitrophenyl isothiocyanate CAS No. 127142-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-isothiocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZBHIDSJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155440
Record name 4-Chloro-3-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127142-66-9
Record name 1-Chloro-4-isothiocyanato-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127142-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitrophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127142-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Chloro 3 Nitrophenyl Isothiocyanate

Chromatographic Separation Methods

Following its synthesis, 4-Chloro-3-nitrophenyl isothiocyanate is typically purified from the reaction mixture to remove any unreacted starting materials, reagents, and byproducts. The most common and effective method for this purification is column chromatography.

In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is then passed through the column to move the components of the mixture at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). The polarity of the eluent is carefully chosen to achieve optimal separation. Fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure desired product.

Table 1: Chromatographic Separation Parameters

Parameter Description
Stationary Phase Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.
Mobile Phase (Eluent) A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient, is typically employed. The exact ratio is determined empirically to achieve the best separation.

| Detection | Fractions can be monitored by thin-layer chromatography (TLC) with visualization under UV light, as the aromatic nature of the compound allows for UV absorbance. |

Spectroscopic and Spectrometric Characterization (e.g., NMR, IR, MS)

Once purified, the structure of this compound is unequivocally confirmed using a suite of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum would be expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns (splitting) of these signals would be characteristic of their positions relative to the chloro, nitro, and isothiocyanate groups.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule, including the carbon of the isothiocyanate group. The chemical shift of the isothiocyanate carbon is particularly characteristic and typically appears in a specific region of the spectrum.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Range Multiplicity
¹H (Aromatic) 7.5 - 8.5 d, dd
¹³C (Aromatic) 120 - 150 -
¹³C (-N=C=S) 130 - 140 -

Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the isothiocyanate and nitro groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Isothiocyanate (-N=C=S) 2000 - 2200 Strong, characteristic asymmetric stretching vibration.
Nitro (-NO₂) 1500 - 1560 and 1300 - 1370 Strong asymmetric and symmetric stretching vibrations, respectively.
C-Cl 600 - 800 Stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information and help to confirm the identity of the compound. Expected fragmentation would involve the loss of the nitro group, the chloro atom, and the isothiocyanate group or parts thereof.

Table 4: List of Chemical Compounds

Compound Name
This compound
4-chloro-3-nitroaniline
Carbon disulfide
Triethylamine
Tosyl chloride
Thiophosgene
Phosphorus oxychloride
Triphosgene
Hexane

Derivatization Chemistry of 4 Chloro 3 Nitrophenyl Isothiocyanate

Synthesis of 1,3-Disubstituted Thiourea (B124793) Derivatives

The primary route for the derivatization of 4-chloro-3-nitrophenyl isothiocyanate involves the synthesis of 1,3-disubstituted thiourea derivatives. This is typically achieved through the nucleophilic addition of primary amines to the electrophilic carbon atom of the isothiocyanate group.

Nucleophilic Addition Reactions with Diverse Amine Substrates

The reaction of this compound with a wide range of primary amines proceeds readily to furnish the corresponding 1-(4-chloro-3-nitrophenyl)-3-substituted thioureas. This nucleophilic addition is a versatile and high-yielding reaction, accommodating various amine substrates. Both aliphatic and aromatic amines have been successfully employed to generate a library of novel thiourea derivatives. The general synthetic protocol involves the straightforward condensation of equimolar amounts of the isothiocyanate and the respective amine in a suitable organic solvent.

Exploration of Substituent Effects on the Thiourea Moiety

Aryl Groups: The incorporation of various substituted aryl amines allows for a systematic investigation of electronic effects on the thiourea backbone. Electron-donating groups on the phenyl ring of the amine can enhance the electron density on the thiourea moiety, while electron-withdrawing groups have the opposite effect. These modifications can influence the molecule's conformation, hydrogen bonding capabilities, and potential biological activities. For instance, derivatives bearing electron-donating alkyl substituents on the phenyl ring have been synthesized and studied.

Alkyl Groups: The reaction with aliphatic amines introduces flexibility to the thiourea structure. The nature of the alkyl group, whether it is a simple linear chain, branched, or cyclic, can impact the lipophilicity and steric bulk of the final compound.

Heteroaryl Groups: While less commonly reported specifically for this compound, the reaction with heteroaromatic amines can introduce additional coordination sites and unique electronic properties to the thiourea derivatives, expanding their potential applications in coordination chemistry and medicinal chemistry.

Formation of Thiourea-Based Metal Complexes

The thiourea scaffold, with its sulfur and nitrogen donor atoms, is an excellent ligand for the formation of metal complexes.

Copper(II) Complexes: A series of copper(II) complexes with 1-(4-chloro-3-nitrophenyl)thiourea derivatives have been successfully synthesized and characterized. nih.govresearchgate.net In these complexes, the thiourea ligand can coordinate to the copper(II) ion in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov The resulting complexes often exhibit distinct geometries and properties compared to the free ligands. For example, studies have shown the formation of both monomeric and dimeric copper(II) complexes depending on the nature of the substituents on the thiourea ligand. nih.gov

Synthesis of Other Relevant Heterocyclic Compounds

While the primary focus of derivatization has been on thiourea synthesis, the isothiocyanate functionality can, in principle, be utilized for the construction of other heterocyclic systems. General synthetic strategies for heterocycles from isothiocyanates often involve multi-step reactions or cycloaddition processes. For example, isothiocyanates are known precursors for the synthesis of thiazoles and triazoles through reactions with appropriate reagents. iaea.orgnih.govresearchgate.netnih.govisres.org Although specific examples starting directly from this compound are not extensively documented in readily available literature, the established reactivity patterns of isothiocyanates suggest the feasibility of such transformations.

Comprehensive Structural Characterization of Novel Derivatives

The unambiguous determination of the structures of the newly synthesized derivatives is paramount. A combination of advanced spectroscopic techniques is employed for this purpose.

Advanced Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for elucidating the molecular structure. In the 1H NMR spectra of 1-(4-chloro-3-nitrophenyl)-3-substituted thioureas, characteristic signals for the N-H protons of the thiourea moiety are typically observed, along with the signals corresponding to the aromatic and aliphatic protons of the substituents. The chemical shifts of these protons can be influenced by the electronic nature of the substituents. 13C NMR spectra provide information on the carbon framework, with the thiocarbonyl carbon (C=S) signal being particularly diagnostic, typically appearing in the downfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is invaluable for identifying key functional groups. The spectra of thiourea derivatives show characteristic absorption bands for N-H stretching, C=S stretching (thiocarbonyl), and C-N stretching vibrations. The presence of the nitro group (NO2) in the 4-chloro-3-nitrophenyl moiety also gives rise to strong characteristic absorption bands.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight of the synthesized compounds. The observation of the molecular ion peak ([M+H]+ or [M-H]-) confirms the successful synthesis of the target derivative.

Table 1: Spectroscopic Data for Selected 1-(4-chloro-3-nitrophenyl)-3-substituted Thiourea Derivatives

CompoundSubstituent (R)1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (ν, cm-1)ESI-MS (m/z)
13,4-DichlorophenylSignals for aromatic protons and two N-H protons.Signals for aromatic carbons and C=S carbon.N-H stretching, C=S stretching, C-N stretching, NO2 stretching.Confirms molecular weight.
23-(Trifluoromethyl)phenylSignals for aromatic protons and two N-H protons.Signals for aromatic carbons, CF3 carbon, and C=S carbon.N-H stretching, C=S stretching, C-N stretching, NO2 stretching, C-F stretching.Confirms molecular weight.

Note: Specific chemical shift values and peak positions can vary depending on the solvent and specific experimental conditions. The data presented is a generalized representation based on reported characterizations.

X-ray Crystallography for Conformer and Crystal Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-activity relationships of novel compounds. In the study of derivatives of this compound, X-ray crystallography would be the definitive method to elucidate the spatial orientation of the substituted phenyl ring and the geometry of the resulting functional groups, such as thioureas.

Despite the synthetic utility of this compound in generating a variety of derivatives, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for this compound itself or its immediate thiourea derivatives.

However, the crystallographic analysis of closely related nitrophenyl-containing thiourea derivatives provides valuable insights into the likely structural features that could be anticipated in the derivatives of this compound. For instance, studies on complexes of 1-(4-nitrophenyl)thiourea have demonstrated how the nitrophenylthiourea moiety coordinates with metal centers and participates in hydrogen bonding networks.

In the crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)silver(I), the 1-(4-nitrophenyl)thiourea ligand coordinates to the silver(I) ion through its sulfur atom. nih.gov The molecules in the crystal are linked by N-H···Cl hydrogen bonds, forming zigzag chains. These chains are further connected by weak C-H···O interactions, resulting in a two-dimensional network. nih.gov Similarly, in the copper(I) analogue, [CuCl(C7H7N3O2S)(C18H15P)2], the 1-(4-nitrophenyl)thiourea ligand also coordinates via the sulfur atom, and the molecules are linked by N-H···Cl and C-H···O hydrogen bonds to form a three-dimensional network. nih.gov An intramolecular N-H···Cl hydrogen bond is also observed in this structure, which helps to stabilize the molecular conformation. nih.gov

The detailed research findings for the crystallographic analysis of derivatives of this compound cannot be presented in data tables as no specific published data was found in the conducted search.

Biological Activities and Pharmacological Relevance of 4 Chloro 3 Nitrophenyl Isothiocyanate Derivatives

Antimicrobial Efficacy

Thiourea (B124793) derivatives synthesized from 4-chloro-3-nitrophenyl isothiocyanate have shown considerable promise as antimicrobial agents. Their activity has been documented against a range of bacteria and fungi, including strains known for their resistance to conventional antibiotics.

Antibacterial Activity against Gram-Positive and Resistant Strains

A number of studies have highlighted the potent antibacterial effects of 4-chloro-3-nitrophenylthiourea derivatives, particularly against Gram-positive bacteria. These compounds have demonstrated high to moderate activity against both standard and clinical strains of Staphylococcus, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 μg/mL. nih.govfishersci.com Notably, derivatives featuring electron-donating alkyl groups on the phenyl ring have shown the most significant antistaphylococcal activity. nih.govfishersci.com

In a specific study, derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents proved to be highly effective against Gram-positive pathogens, with MIC values between 0.5 and 2 μg/mL, comparable to the antibiotic ciprofloxacin. nih.gov Furthermore, certain N-alkylthiourea derivatives have exhibited a two- to four-fold increase in potency against Mycobacterium tuberculosis isolates when compared to isoniazid. nih.gov One particular thiourea derivative, TD4, has demonstrated potent antibacterial activity against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 2–16 µg/mL. nih.gov This derivative was shown to disrupt the integrity of the MRSA cell wall. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Target Organism(s) Key Findings Reference(s)
4-Chloro-3-nitrophenylthioureas Staphylococcus (standard and clinical strains) High to moderate activity (MIC: 2–64 μg/mL). Derivatives with electron-donating alkyl groups were most promising. nih.govfishersci.com
Derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents Gram-positive pathogens High activity (MIC: 0.5–2 μg/mL), comparable to ciprofloxacin. nih.gov
N-alkylthioureas (20, 21) Mycobacterium tuberculosis Two- to four-fold higher in vitro potency than isoniazid. nih.gov
Thiourea derivative (TD4) Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis Potent activity (MIC: 2–16 µg/mL); disrupts MRSA cell wall. nih.gov

Antifungal Activity against Pathogenic Fungi

The thiourea moiety, a key component of the derivatives , is a structural element in many compounds with recognized antifungal properties. nih.gov While the primary focus of the cited research has been on antibacterial and anticancer activities, the inherent potential for antifungal efficacy in this class of compounds is acknowledged within the broader context of thiourea derivatives' biological importance. nih.gov

Inhibition of Biofilm Formation

Biofilms, structured communities of bacteria, are notoriously difficult to eradicate and contribute to persistent infections. Certain derivatives of this compound have demonstrated the ability to inhibit the formation of these resilient structures. Specifically, derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents have been shown to effectively inhibit biofilm formation by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov

Cytotoxic and Anticancer Properties

The exploration of this compound derivatives has extended into the realm of oncology, with numerous studies revealing their cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity against Diverse Human Cancer Cell Lines

A significant number of 4-chloro-3-nitrophenylthiourea derivatives have exhibited cytotoxic activity against various human cancer cell lines. nih.govfishersci.com In one study, a series of these compounds (specifically numbered 1–6 and 8–19 in the research) were found to be cytotoxic against MT-4 cells and other cell lines derived from human hematological tumors, with CC50 values of less than or equal to 10 μM. nih.govfishersci.com The anticancer potential of thiourea derivatives is a well-established area of research, with some acting as apoptosis-inducing substances and inhibitors of enzymes like DNA topoisomerase II, which are crucial for tumor cell proliferation. nih.gov

Derivatives of isothiocyanates, in general, are known to exert their anti-tumor activities through various mechanisms, including the modulation of phase I and II enzymes, inhibition of cell growth by causing cell cycle arrest and inducing cell death, prevention of metastasis and angiogenesis, and regulation of epigenetic machinery. mdpi.com

Selective Toxicity against Cancer Cells over Normal Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Research on certain derivatives of this compound has addressed this important parameter. The influence of specific derivatives (numbered 11, 13, and 25 in the study) was observed on the viability, mortality, and growth rate of immortalized human keratinocytes (HaCaT), which are a non-cancerous cell line. nih.govfishersci.com This indicates an effort to understand the selective toxicity profile of these compounds.

Induction of Apoptosis and Modulation of Cell Cycle Progression

The ability to induce programmed cell death, or apoptosis, and to control the cell division cycle are key mechanisms for potential anticancer agents. Research into this compound derivatives has revealed their potential in this area, primarily through the investigation of their thiourea derivatives.

A study on a series of 4-chloro-3-nitrophenylthiourea derivatives demonstrated their cytotoxic effects against various human cancer cell lines. These compounds were synthesized and evaluated for their ability to inhibit cell growth and induce apoptosis. researchgate.net Notably, derivatives incorporating a 3,4-dichlorophenyl or a 4-trifluoromethylphenyl substituent displayed significant activity. nih.gov

The mechanisms underlying this cytotoxicity were found to be linked to the induction of apoptosis. For instance, certain thiourea derivatives were shown to be potent activators of early apoptosis in K-562 leukemia cells. researchgate.net Furthermore, some of these compounds triggered late-stage apoptosis or necrosis in SW480 colon cancer cells. researchgate.net This pro-apoptotic effect was further substantiated by a significant increase in the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. researchgate.net

In addition to inducing apoptosis, some isothiocyanates have been shown to modulate the cell cycle. For example, phenethyl isothiocyanate (PEITC), a related isothiocyanate found in cruciferous vegetables, can induce G2/M phase cell cycle arrest in prostate cancer cells. cncb.ac.cn This arrest is often associated with alterations in the expression of key cell cycle regulatory proteins. While specific studies on the cell cycle effects of this compound derivatives are limited, the known activities of other isothiocyanates suggest this as a promising area for future investigation.

Table 1: Cytotoxic Activity of Selected 4-Chloro-3-nitrophenylthiourea Derivatives

CompoundSubstituentCancer Cell LineIC50 (µM)
2 3,4-dichlorophenylSW480 (Colon)1.5
2 3,4-dichlorophenylSW620 (Colon)2.1
2 3,4-dichlorophenylPC3 (Prostate)3.5
8 4-trifluoromethylphenylSW480 (Colon)8.9
8 4-trifluoromethylphenylSW620 (Colon)7.2
8 4-trifluoromethylphenylPC3 (Prostate)6.8

Source: nih.gov

Antiviral Activity (e.g., Anti-HIV Potential)

The antiviral potential of isothiocyanates and their derivatives is an emerging field of research. While specific studies on this compound derivatives are not extensively available in the current literature, research on related compounds provides insights into their potential antiviral mechanisms, including against the Human Immunodeficiency Virus (HIV).

Thiourea derivatives, which can be synthesized from isothiocyanates, have shown promise as antiviral agents. For instance, certain bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been investigated for their potential anti-HIV activities. nih.gov The structural features of thioureas, with their hydrogen-binding domains and auxiliary binding areas, make them interesting candidates for interacting with viral proteins. nih.gov

Furthermore, the broader class of isothiocyanates has demonstrated antiviral effects. Sulforaphane (B1684495), a well-studied isothiocyanate, has been shown to inhibit HIV infection in primary macrophages. nih.gov This inhibition is mediated through the activation of the Nrf2 transcription factor, which triggers a potent cellular antioxidant response. nih.gov The study revealed that sulforaphane blocks HIV infection after reverse transcription but before the integration of the viral DNA into the host genome. nih.gov

While direct evidence for the anti-HIV activity of this compound derivatives is pending, the known antiviral properties of structurally related thioureas and other isothiocyanates suggest that this class of compounds warrants further investigation for its potential in developing new antiviral therapies.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases. Isothiocyanates are well-documented for their anti-inflammatory properties, and derivatives of this compound are being explored for this potential.

The anti-inflammatory effects of isothiocyanates are often mediated through the modulation of key signaling pathways involved in the inflammatory response. For example, sulforaphane has been shown to downregulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These effects are often linked to the activation of the Nrf2 pathway and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov

Similarly, benzyl (B1604629) isothiocyanate (BITC) has been shown to exhibit potent anti-inflammatory effects in murine macrophages by reducing the production of nitric oxide, prostaglandin (B15479496) E2, and various pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov These effects were also attributed to the downregulation of the NF-κB signaling pathway. nih.gov

While direct experimental data on the anti-inflammatory activity of this compound derivatives is not yet widely published, the well-established anti-inflammatory mechanisms of other isothiocyanates provide a strong rationale for investigating these compounds as potential anti-inflammatory agents. The presence of the electrophilic isothiocyanate group suggests that they may share similar molecular targets and signaling pathways.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Thiourea derivatives, synthesized from isothiocyanates, have emerged as a promising class of compounds with significant activity against this pathogen.

A key study in this area focused on the synthesis and evaluation of a series of novel 4-chloro-3-nitrophenylthiourea derivatives for their antitubercular activity. nih.gov Several of these compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv. Notably, N-alkylthiourea derivatives within this series showed a two- to four-fold increase in potency compared to the first-line antitubercular drug, Isoniazid. nih.gov

The mechanism of action for these thiourea derivatives was found to involve the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them attractive targets for antimicrobial drug development. The study found that the synthesized compounds effectively inhibited the activity of topoisomerases isolated from Staphylococcus aureus, suggesting a similar mechanism may be at play in Mycobacterium tuberculosis. nih.gov

Table 2: Antitubercular Activity of Selected 4-Chloro-3-nitrophenylthiourea Derivatives

CompoundSubstituentMIC against M. tuberculosis H37Rv (µg/mL)
20 N-propyl0.5
21 N-butyl1
Isoniazid (Control) -2

Source: Adapted from nih.gov

These findings highlight the potential of 4-chloro-3-nitrophenylthiourea derivatives as a scaffold for the development of new and effective antitubercular agents.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The current treatments suffer from limitations such as toxicity and drug resistance, necessitating the search for new therapeutic agents. Isothiocyanates and their derivatives have been investigated for their potential to combat this neglected tropical disease.

While specific studies on the antileishmanial activity of this compound derivatives are limited, research on other isothiocyanate and isoselenocyanate derivatives has shown promising results. For instance, phenylbutyl isoselenocyanate (ISC-4) and a naphthalamide-isoselenocyanate compound (NISC-6) have demonstrated significant leishmanicidal activity. mdpi.com NISC-6, in particular, was found to be a potent and selective inhibitor of Leishmania promastigote proliferation, with IC50 values in the nanomolar range. mdpi.com

The mechanism of action for these compounds is thought to involve the targeting of essential parasite processes. The exploration of anticancer drugs as potential antileishmanial agents has been a fruitful strategy, as both cancer cells and Leishmania are eukaryotic and share some biochemical pathways. mdpi.com

Although direct evidence is lacking for this compound derivatives, the antileishmanial activity of other isothiocyanates and their selenium analogs suggests that this chemical class is a promising starting point for the design and synthesis of new antileishmanial drugs. Further research is needed to explore the potential of the 4-chloro-3-nitrophenyl substitution pattern in this context.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Isothiocyanates are well-known for their antioxidant properties, which can be both direct and indirect.

Direct antioxidant activity involves the scavenging of free radicals. Some isothiocyanates, such as allyl isothiocyanate, have demonstrated the ability to scavenge hydroxyl radicals. cncb.ac.cn The antioxidant capacity of isothiocyanates is influenced by their chemical structure, including the nature of the side chain attached to the -N=C=S group.

Indirect antioxidant activity is a more prominent mechanism for many isothiocyanates and is primarily mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, isothiocyanates like sulforaphane and phenethyl isothiocyanate can enhance the body's endogenous antioxidant defenses.

While there is a lack of specific studies on the antioxidant potential of this compound derivatives, their chemical structure suggests they may possess such activity. The electrophilic nature of the isothiocyanate group allows for interaction with sulfhydryl groups on proteins like Keap1, the main negative regulator of Nrf2, leading to Nrf2 activation. The electron-withdrawing nitro and chloro groups on the phenyl ring could modulate this reactivity and, consequently, the antioxidant potential. Further research is required to elucidate the specific antioxidant mechanisms and efficacy of this particular class of derivatives.

Mechanistic Insights and Structure Activity Relationship Sar Studies of 4 Chloro 3 Nitrophenyl Isothiocyanate Derivatives

Elucidation of Molecular Mechanisms of Action

The biological activities of 4-chloro-3-nitrophenyl isothiocyanate and its related structures stem from a variety of interactions with cellular components and pathways. These mechanisms range from inducing DNA damage to inhibiting crucial enzymes and modulating signaling cascades.

Impact on DNA Replication and Induction of DNA Damage

Derivatives of this compound have been shown to interact with DNA, leading to damage and the inhibition of essential processes like replication. Chloroethylating agents, a class to which derivatives can belong, are known to alkylate DNA bases, forming monoadducts that can subsequently generate interstrand crosslinks (ICL). nih.gov These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription, ultimately inhibiting the S-phase of the cell cycle. nih.gov

Furthermore, metal complexes incorporating ligands derived from the core structure, such as 2-(2-chloro-5-nitrophenyl)imidazo[4,5-f] nih.govnih.govphenanthroline, have demonstrated the ability to promote the photocleavage of plasmid DNA. nih.gov This activity suggests that such compounds can directly or indirectly cause breaks in the DNA strands. Inhibition of key enzymes like topoisomerase IV, which is responsible for untangling DNA during replication, also contributes to defects in DNA replication and chromosome segregation. nih.gov The stabilization of covalent enzyme-cleaved DNA intermediates by such inhibitors can lead to permanent DNA breaks. nih.gov

Enzyme Inhibition Profiles

The isothiocyanate functional group and the substituted phenyl ring enable these compounds to interact with and inhibit a range of enzymes.

DNA Topoisomerase IV: Type IIA topoisomerases, including DNA topoisomerase IV, are essential for resolving intermolecular tangles in DNA during cell division and are established targets for antibacterial agents. nih.govnih.gov The inhibition of this enzyme's decatenation function is a key mechanism of action for many antimicrobial compounds. nih.gov Studies on quinolones reveal that they can preferentially target topoisomerase IV, leading to the formation of cleaved DNA complexes and a slow blockage of DNA synthesis. researchgate.net Research on related scaffolds, such as 4-benzoylthiosemicarbazide, has shown inhibitory activity against topoisomerase IV, suggesting that the broader structural class can be developed into effective inhibitors targeting this enzyme. researchgate.net

EGFR Tyrosine Kinase: Specific data on the inhibition of EGFR tyrosine kinase by this compound derivatives were not available in the reviewed literature.

5-Lipoxygenase (5-LOX): 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Inhibition of 5-LOX can suppress the formation of these products, thereby modulating inflammatory responses. nih.govnih.gov While 5-LOX is a significant drug target, specific inhibitory activity by this compound was not detailed in the surveyed research.

α-Amylase and α-Glucosidase: Pancreatic α-amylase and α-glucosidase are critical enzymes in the digestion of carbohydrates. nih.gov Their inhibition can delay glucose absorption and reduce postprandial blood sugar levels, a key strategy in managing type 2 diabetes. nih.govnih.govplos.org Various plant-derived polyphenolic compounds and flavonoids have been shown to inhibit these enzymes. nih.govplos.org Although this is a common mechanism for many natural and synthetic compounds, specific IC50 values for this compound were not found.

The table below summarizes the inhibitory actions on various enzymes.

EnzymeRoleInhibition Mechanism/ContextCitation
DNA Topoisomerase IV DNA decatenation, chromosome segregationA proven antibacterial target; inhibition leads to defects in DNA replication. Certain scaffolds show direct inhibitory activity. nih.govnih.govresearchgate.net
5-Lipoxygenase Biosynthesis of pro-inflammatory leukotrienesInhibition modulates the inflammatory response. nih.govnih.gov
α-Amylase Carbohydrate digestionInhibition reduces postprandial hyperglycemia by delaying starch breakdown. nih.govplos.org
α-Glucosidase Carbohydrate digestionInhibition slows the final step of carbohydrate hydrolysis to glucose. nih.govnih.gov

Modulation of Cellular Pathways and Signaling Cascades

Beyond direct enzyme inhibition, these compounds can influence complex cellular signaling networks.

Interleukin-6 Secretion: Information regarding the direct modulation of Interleukin-6 secretion by this compound derivatives was not present in the reviewed scientific literature.

PI3K Activation: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell viability, proliferation, and apoptosis, and its constitutive activation is implicated in various cancers. nih.gov Synthetic isothiocyanates, such as phenylhexyl isothiocyanate (PHI), have been shown to dephosphorylate proteins in the PI3K/Akt signaling pathway, suggesting that the isothiocyanate class of compounds can modulate this critical cascade. nih.gov

Reactive Oxygen Species (ROS) Generation: Isothiocyanates are known to induce the generation of reactive oxygen species (ROS). For instance, benzyl (B1604629) isothiocyanate (BITC) has been observed to generate ROS by depleting glutathione (B108866) (GSH) levels. nih.gov Similarly, the isothiocyanate sulforaphane (B1684495) induces ROS production through the activation of NADPH oxidase respiratory burst oxidase homologue D (RBOHD). nih.gov This increase in ROS can trigger downstream signaling events, leading to cell cycle arrest and apoptosis. nih.gov

Interactions with Biomolecules

The chemical reactivity of the isothiocyanate group facilitates interactions with various essential biomolecules.

DNA Binding: Cobalt(III) complexes containing a 2-(2-chloro-5-nitrophenyl)imidazo[4,5-f] nih.govnih.govphenanthroline ligand have been shown to bind to calf thymus DNA. nih.gov Spectroscopic and viscosity measurements indicate that this binding occurs through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov

Thiol-containing Proteins: Isothiocyanates possess high chemical reactivity, particularly towards thiol groups (-SH). nih.gov This is exemplified by their ability to cause the depletion of glutathione (GSH), a major cellular antioxidant containing a thiol group. nih.gov This reactivity suggests that these compounds can form covalent bonds with cysteine residues in various proteins, thereby altering their function. nih.gov

Interference with Pathogen-Specific Biosynthesis

Ergosterol (B1671047) Biosynthesis: Specific details on the interference of this compound derivatives with ergosterol biosynthesis were not found in the analyzed research documents.

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are critical for its biological activity. For isothiocyanate derivatives, several key structural aspects have been correlated with their efficacy.

SAR studies on arylalkyl isothiocyanates demonstrate that inhibitory potency is linked to properties such as lipophilicity and reactivity. researchgate.net For instance, in inhibiting lung tumorigenesis, both high lipophilicity (measured as the partition coefficient, log P) and low reactivity with glutathione are associated with greater inhibitory activity. researchgate.net The length of the alkyl chain in arylalkyl isothiocyanates is a significant determinant of potency. Longer chain derivatives like 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) are more potent inhibitors of certain metabolic pathways than their shorter-chain counterparts like phenethyl isothiocyanate (PEITC). nih.gov

In the context of thiourea (B124793) derivatives, which are synthesized from isothiocyanates, the lipophilicity of substituents and the length of spacer carbons are crucial for maintaining activity against pathogens like Leishmania amazonensis. mdpi.com Furthermore, studies on related nitro-aromatic compounds, such as nitrothiophenes, show a correlation between antibacterial activity and electronic properties, including HOMO energies and atomic charges. nih.govresearchgate.net The presence and position of a nitro group significantly impact the biological activity of these compounds. nih.gov

The table below highlights key SAR findings for isothiocyanate derivatives.

Molecular FeatureImpact on ActivityExample Compound ClassCitation
Alkyl Chain Length Longer chains increase inhibitory potency.Arylalkyl isothiocyanates nih.gov
Lipophilicity (log P) Higher lipophilicity correlates with greater inhibitory activity.Arylalkyl isothiocyanates researchgate.net
Reactivity Lower reactivity towards glutathione enhances inhibitory potency.Arylalkyl isothiocyanates researchgate.net
Nitro Group Presence and position significantly affect biological activity.Nitrothiophenes nih.gov
Spacer Length Crucial for maintaining activity in certain derivatives.Thioureas mdpi.com

Influence of Substituents on Aromatic Rings (e.g., Electron-Donating and Electron-Withdrawing Groups, Halogen Atoms)

The nature and position of substituents on the aromatic rings of this compound derivatives play a pivotal role in modulating their biological activity. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly alters the electronic properties of the molecule, thereby influencing its interactions with biological targets.

Substituents on a benzene (B151609) ring can either activate or deactivate it towards electrophilic substitution. libretexts.org Activating groups donate electrons, increasing the ring's nucleophilicity and making it more reactive than benzene. Conversely, deactivating groups withdraw electrons, reducing the ring's reactivity. libretexts.orglumenlearning.com For instance, a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group can increase the rate of electrophilic substitution by a factor of about ten thousand, while a nitro (-NO₂) group can decrease it by approximately a million-fold. lumenlearning.comlibretexts.org

In the context of this compound derivatives, the inherent chloro and nitro groups on the phenyl ring are electron-withdrawing. The chlorine atom, although possessing non-bonding electrons that can participate in resonance, has a strong inductive electron-withdrawing effect that deactivates the ring. libretexts.org The nitro group is a powerful deactivating group due to both inductive and resonance effects. lumenlearning.comlibretexts.org

Studies on various classes of compounds containing substituted aromatic rings have provided valuable insights:

Electron-Withdrawing Groups: The presence of EWGs like nitro groups can be crucial for certain biological activities. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound bearing a 2-CH₃-5-NO₂ substituent on the phenyl ring was found to be the most active against α-glucosidase and α-amylase. nih.gov This suggests that the combination of an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) can enhance inhibitory activity. nih.gov Similarly, in coumarin (B35378) derivatives, the presence of electron-withdrawing groups like NO₂ and acetate (B1210297) was shown to favor antifungal activity. mdpi.com

Electron-Donating Groups: Alkyl groups, such as methyl (-CH₃), are considered weakly activating and can increase the nucleophilicity of the aromatic ring. libretexts.org In some cases, the presence of an EDG can be beneficial. For instance, in the aforementioned nitrobenzamide derivatives, the methyl group contributed to the high activity. nih.gov

Halogen Atoms: Halogens are generally deactivating groups due to their strong inductive effect, which outweighs their electron-donating resonance effect. libretexts.orglibretexts.org However, their impact on activity can vary. In a study of substituted benzylthioquinolinium iodides, derivatives with fluoro, bromo, and chloro substituents at various positions on the phenyl ring exhibited potent to very potent activities against Cryptococcus neoformans. nih.gov The position of the halogen also matters; for instance, in 6-chloro-2-arylvinylquinolines, a 4-fluoro analogue showed significantly higher antiplasmodial potency compared to its 2-fluoro counterpart. nih.gov

The following table summarizes the general effects of different substituent groups on the reactivity of aromatic rings:

Substituent TypeEffect on ReactivityExamples
ActivatingIncreases rate of electrophilic substitution-OH, -OCH₃, -NH₂, Alkyl groups
DeactivatingDecreases rate of electrophilic substitution-NO₂, -CN, -SO₃H, Halogens, -COOH

Role of the Thiourea Linkage and Bridging Moieties

The thiourea group possesses both hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom) capabilities, allowing it to form crucial interactions with various enzymes and receptors. biointerfaceresearch.com The acidity of the NH groups can be modulated by the substituents on the attached aromatic rings. Electron-withdrawing groups, such as a 4-nitrophenyl group, can increase the acidity of the NH protons, thereby enhancing their ability to form hydrogen bonds and increasing biological activity. biointerfaceresearch.com

The flexibility and conformational possibilities of the thiourea linkage also contribute to its role in biological activity. The ability to adopt different conformations allows the molecule to fit into diverse binding pockets.

In various studies, the importance of the thiourea linkage has been highlighted:

Anticancer Activity: In a series of thiourea derivatives, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a potent cytotoxic agent. biointerfaceresearch.com The effectiveness of these derivatives is linked to their ability to inhibit interleukin-6, a cytokine involved in several cancers. biointerfaceresearch.com

Antiprotozoal Activity: Thiourea derivatives have demonstrated activity against various protozoan parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species. mdpi.com Structure-activity relationship studies on thioureas against Leishmania amazonensis revealed that the nature of the substituents and the length of any spacer carbons are crucial for activity. mdpi.com

Stereochemical and Conformational Determinants of Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of biological activity. nih.govmalariaworld.org Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. nih.gov Consequently, different stereoisomers (enantiomers and diastereomers) of a chiral drug can have vastly different pharmacological and toxicological profiles.

For derivatives of this compound that possess chiral centers, the specific stereoconfiguration can profoundly impact their biological effects. This influence can manifest in several ways:

Target Binding: One stereoisomer may fit perfectly into the binding site of a target protein, leading to a strong interaction and high activity, while its mirror image (enantiomer) may not be able to bind effectively, resulting in low or no activity. nih.gov Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient interaction and covalent binding to the target. nih.gov

Metabolism: The enzymes responsible for drug metabolism can also exhibit stereoselectivity, metabolizing one stereoisomer more rapidly than another. This can lead to differences in the duration and intensity of the drug's effect.

Conformational determinants also play a crucial role. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for activity. The thiourea linkage, with its rotational freedom, allows for a degree of conformational flexibility that can be advantageous for binding to various biological targets.

Application of Computational Chemistry in Mechanistic and SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery and development, providing powerful methods to investigate the mechanisms of action and structure-activity relationships of bioactive molecules like this compound derivatives. These in silico approaches can significantly reduce the time and cost associated with experimental studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govnih.gov This method is widely used to understand the binding modes of potential drugs and to screen large libraries of compounds for their ability to interact with a particular target. nih.gov

For derivatives of this compound, molecular docking studies can provide valuable insights into how these compounds interact with their biological targets at the atomic level. By visualizing the binding pose, researchers can identify key interactions, such as:

Hydrogen Bonds: The thiourea linkage, with its N-H groups, is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a protein. biointerfaceresearch.com

Hydrophobic Interactions: The aromatic rings and other nonpolar regions of the molecule can engage in hydrophobic interactions with corresponding pockets in the target protein. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro group and the chloro substituent create a specific electrostatic potential around the molecule, which can influence its interaction with charged or polar residues in the binding site. nih.gov

Docking studies have been successfully applied to various classes of compounds. For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed that the compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase. nih.gov These computational results corroborated the experimental structure-activity relationship findings. nih.gov Similarly, induced-fit docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed that these derivatives occupy the binding site of PI3Kα and interact with key residues. mdpi.com

The following table illustrates typical binding energies obtained from molecular docking studies for different compounds against various protein targets:

CompoundTarget ProteinBinding Energy (kcal/mol)
Analogue AS15GWK-8.32688
Analogue AS11PFK-6.4780
Analogue AS11TUP-6.5279
Compound 5oα-Amylase (1qho)-9.8 to -7.9 (range for series)

Quantum Chemical Calculations (e.g., Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM) for stability and charge delocalization)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. nanobioletters.comchemijournal.com These methods can be used to calculate various molecular properties that are relevant to biological activity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nanobioletters.com A smaller gap generally implies higher reactivity. For 4-nitrophenylisocyanate, a related compound, the calculated HOMO-LUMO energy gap is 4.516 eV. nanobioletters.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nanobioletters.com This information is crucial for predicting how a molecule will interact with other molecules, including its biological target. nanobioletters.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as charge delocalization and hyperconjugation. This can help explain the stability of certain conformations and the nature of bonding within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. nanobioletters.com This can be particularly useful for understanding the nature of the thiourea linkage and its interactions.

These quantum chemical calculations have been used to study various compounds. For instance, DFT studies on phenyl isothiocyanates were employed to assess their efficiency in anticancer activity. nih.gov In another study, quantum chemical calculations were used to predict the stability and reactivity of newly synthesized thiophene, diazepine, and pyrimidine (B1678525) derivatives. chemijournal.com

Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Studies)

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. nih.govbioivt.com In silico ADME prediction models have become essential tools for the early assessment of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested in its development. nih.gov

Various computational tools, such as SwissADME, can predict a wide range of ADME parameters and physicochemical properties based on the molecular structure. nih.govresearchgate.net These predictions can help to answer critical questions:

Absorption: Will the compound be well absorbed from the gastrointestinal tract? This is often assessed using models like the "BOILED-Egg" model, which predicts passive gastrointestinal absorption based on lipophilicity and polarity. nih.gov

Distribution: How will the compound distribute throughout the body? Will it cross the blood-brain barrier? Predictions of parameters like the volume of distribution (Vd) can provide insights into this. mdpi.com

Metabolism: Is the compound likely to be a substrate or inhibitor of major drug-metabolizing enzymes like the cytochrome P450 family?

Excretion: How is the compound likely to be eliminated from the body?

Drug-Likeness: Does the compound adhere to established rules for oral bioavailability, such as Lipinski's Rule of Five? nih.gov This rule provides a set of simple physicochemical property ranges that are common among orally active drugs.

ADME predictions have been applied to various series of compounds. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that the compounds had negligible toxicity and good solubility and absorption profiles, fulfilling Lipinski's and Veber's rules. nih.gov Similarly, ADME predictions for a series of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide (B126) derivatives suggested they have favorable absorption, distribution, metabolism, and excretion characteristics. researchgate.net

The following table provides an example of predicted ADME properties for a class of compounds:

Compound SeriesPredicted Properties
N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives (2a-2h)Favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting high potential for drug development. researchgate.net

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the dynamic behavior of ligand-protein complexes over time. For derivatives of this compound, MD simulations are instrumental in elucidating the stability of the ligand within the binding pocket, characterizing the intricate network of interactions, and understanding the conformational changes that govern the structure-activity relationship (SAR). By simulating the physical motions of atoms and molecules, researchers can observe how these derivatives interact with their biological targets, providing a rationale for their observed biological activities.

The application of MD simulations to isothiocyanate-containing compounds has been particularly insightful. For instance, studies on isothiocyanates as tubulin polymerization inhibitors have utilized MD simulations to explore their binding modes. nih.gov These simulations can reveal the covalent modification of cysteine residues within the tubulin structure, a key mechanism for many isothiocyanates. nih.gov The dynamic analysis helps to understand how the isothiocyanate moiety is positioned to react with key amino acid residues. nih.gov

Similarly, in the context of kinase inhibitors, where nitroaromatic moieties are often present, MD simulations provide a detailed picture of the binding landscape. nih.govnih.gov These computational studies can predict the stability of the inhibitor-kinase complex, identify key hydrogen bonds and hydrophobic interactions, and explain how substitutions on the phenyl ring influence binding affinity and selectivity. nih.govnih.gov

The process of conducting an MD simulation for a this compound derivative typically begins with a well-defined starting structure, often obtained from molecular docking studies. This initial complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is subjected to energy minimization to remove any steric clashes before being gradually heated to a physiological temperature and equilibrated. Following equilibration, a production run is performed, during which the trajectory of all atoms is saved at regular intervals for subsequent analysis.

A critical aspect of MD simulations is the choice of force field, which is a set of parameters that defines the potential energy of the system. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. The accuracy of the simulation is highly dependent on the quality of these parameters, especially for non-standard residues or ligands like this compound derivatives.

Key Parameters for a Typical MD Simulation

ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function for atoms and molecules.
Solvent Model TIP3P, SPC/EExplicitly represents water molecules in the simulation box.
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature 300 KSimulates physiological temperature.
Pressure 1 atmSimulates atmospheric pressure.
Simulation Time 50 - 200 nsDuration of the production run to sample conformational space.
Time Step 2 fsIntegration time step for solving Newton's equations of motion.
Long-range Electrostatics Particle Mesh Ewald (PME)Accurately calculates long-range electrostatic interactions.
Constraints SHAKE or LINCSConstrains bond lengths involving hydrogen atoms to allow for a larger time step.

Analysis of the MD simulation trajectories provides a wealth of information about the dynamic interactions between the this compound derivative and its target protein. Key analyses include:

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues in the protein. Residues that exhibit high fluctuations may be part of flexible loops, while those with low fluctuations are typically involved in stable interactions with the ligand.

Hydrogen Bond Analysis: This analysis identifies the formation and breakage of hydrogen bonds between the ligand and the protein over time. Stable hydrogen bonds are crucial for high-affinity binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand, providing a quantitative measure of its affinity for the target.

Illustrative Dynamic Interactions of a Phenylisothiocyanate Derivative

Interaction TypeKey Interacting Residues (Hypothetical)Significance
Hydrogen Bonding Ser, Thr, Asn, GlnAnchors the ligand in the binding pocket.
Hydrophobic Interactions Leu, Val, Ile, Phe, TrpContributes to the stability of the complex, particularly for the phenyl ring.
Pi-Pi Stacking Phe, Tyr, Trp, HisAromatic ring interactions that enhance binding affinity.
Covalent Adduct CysPotential for the isothiocyanate group to form a covalent bond with a cysteine residue.

Future Perspectives and Translational Research for 4 Chloro 3 Nitrophenyl Isothiocyanate and Its Derivatives

Rational Design of Next-Generation Derivatives with Enhanced Potency and Selectivity

The future development of therapeutics derived from 4-chloro-3-nitrophenyl isothiocyanate will heavily rely on the principles of rational drug design to create next-generation compounds with improved efficacy and target specificity. The isothiocyanate group (-N=C=S) is a key functional group that can be strategically modified to enhance biological activity.

One promising approach involves the synthesis of a diverse library of thiourea (B124793) derivatives. By reacting this compound with various primary and secondary amines, a wide array of compounds with distinct physicochemical properties can be generated. This strategy has been employed in the creation of compounds with potential anti-inflammatory and anti-atherosclerotic properties. For instance, derivatives have been synthesized that show inhibitory activity against 15-lipoxygenase (15-LO), an enzyme implicated in the oxidative modification of low-density lipoprotein, a key process in the development of atherosclerosis. nih.gov

Furthermore, the design of novel derivatives can be guided by structure-activity relationship (SAR) studies. By systematically altering the substituents on the phenyl ring and the amine moiety of the resulting thiourea, researchers can identify key structural features that govern potency and selectivity. For example, the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric bulk, all of which can influence its interaction with biological targets. The design and synthesis of brefeldin A-isothiocyanate derivatives for cervical cancer therapy, for instance, demonstrated that specific modifications could lead to potent antiproliferative activity against cancer cells with minimal cytotoxicity to normal cells. mdpi.com

The table below illustrates the concept of generating diverse derivatives from this compound.

Reactant Amine Resulting Derivative Class Potential Therapeutic Target
Substituted AnilinesSubstituted PhenylthioureasKinases, Inflammatory Enzymes
Heterocyclic AminesHeterocyclic ThioureasG-protein Coupled Receptors
Amino Acid EstersPeptidomimetic ThioureasProteases, Protein-Protein Interactions

In-depth Investigation of In Vivo Efficacy and Toxicity Profiles

A critical step in the translational pathway for any new chemical entity is the thorough evaluation of its efficacy and safety in living organisms. While in vitro studies provide valuable preliminary data, in vivo models are essential to understand how a compound behaves in a complex biological system. For derivatives of this compound, future research must prioritize comprehensive in vivo studies to establish their therapeutic potential and identify any potential liabilities.

Initial in vivo assessments would likely involve rodent models of diseases for which the derivatives have shown promise in vitro, such as atherosclerosis and inflammatory conditions. These studies would aim to demonstrate proof-of-concept by showing that the compounds can modulate disease progression in a living animal. Key endpoints would include measurements of disease-specific biomarkers and histological analysis of affected tissues.

Equally important is the establishment of a detailed toxicity profile. This involves a battery of tests to assess the potential adverse effects of the compounds on various organ systems. Acute toxicity studies determine the short-term effects of a single high dose, while chronic toxicity studies evaluate the effects of long-term exposure to lower doses. It is known that some isothiocyanates may have dose-dependent effects, with the potential for adverse effects at higher concentrations. nih.gov Therefore, careful dose-response studies are crucial.

The following table outlines the types of in vivo studies that will be necessary for the clinical advancement of this compound derivatives.

Study Type Objective Key Parameters to be Measured
Pharmacokinetics To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.Bioavailability, half-life, clearance, major metabolites.
Efficacy Studies To evaluate the therapeutic effect of the compound in a relevant animal model of disease.Disease-specific endpoints, dose-response relationship.
Acute Toxicity To assess the short-term adverse effects of a single dose.LD50, clinical signs of toxicity, gross pathology.
Chronic Toxicity To evaluate the long-term adverse effects of repeated dosing.Organ-specific toxicity, carcinogenicity, reproductive toxicity.

Advanced Computational Modeling for Predictive Drug Discovery

In recent years, computational modeling has become an indispensable tool in drug discovery, enabling the rapid and cost-effective screening of large compound libraries and the prediction of their biological activities. For this compound and its derivatives, advanced computational approaches can significantly accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By developing a robust QSAR model, researchers can predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for further investigation. This approach relies on the generation of molecular descriptors that capture various aspects of a molecule's structure, such as its size, shape, and electronic properties. mdpi.com

Molecular docking is another valuable computational tool that can provide insights into the binding of a ligand to its target protein at the atomic level. By simulating the interaction between a derivative of this compound and its putative target, such as an enzyme active site or a receptor binding pocket, researchers can predict the binding affinity and identify key interactions that contribute to binding. This information can then be used to guide the design of new derivatives with improved potency and selectivity. For example, computational docking has been used to study the interaction of isothiocyanates with proteasomal cysteine deubiquitinases in cancer cells. nih.gov

The integration of these computational methods can create a powerful workflow for the discovery of novel therapeutics based on the this compound scaffold.

Computational Method Application in Drug Discovery Predicted Outputs
QSAR Modeling Predict the biological activity of virtual compounds.IC50/EC50 values, therapeutic indices.
Molecular Docking Predict the binding mode and affinity of a ligand to its target.Binding energy, key protein-ligand interactions.
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity.Virtual hits from compound databases.
Molecular Dynamics Simulations Simulate the dynamic behavior of a protein-ligand complex over time.Stability of the complex, conformational changes.

Exploration of Novel Therapeutic Applications and Target Identification

While initial research on derivatives of this compound has focused on inflammatory diseases and atherosclerosis, the versatile chemistry of the isothiocyanate group suggests that these compounds may have a much broader range of therapeutic applications. Future research should explore the potential of these derivatives in other disease areas and work to identify their specific molecular targets.

The anti-cancer properties of isothiocyanates are well-documented, with many natural and synthetic compounds showing potent activity against a variety of tumors. nih.gov The mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment. nih.gov Derivatives of this compound could be screened against a panel of cancer cell lines to identify potential anti-cancer agents.

Another emerging area of interest is the antimicrobial activity of isothiocyanates. Some isothiocyanates have been shown to have potent antibacterial and antifungal properties. mdpi.com Given the growing threat of antibiotic resistance, there is an urgent need for new antimicrobial agents with novel mechanisms of action. Derivatives of this compound could be investigated for their potential to combat infectious diseases.

A key challenge in the development of new drugs is the identification of their molecular targets. A variety of techniques can be employed to achieve this, including affinity chromatography, chemical proteomics, and genetic approaches. Identifying the specific proteins with which the derivatives of this compound interact will be crucial for understanding their mechanism of action and for the development of more selective drugs. For instance, isothiocyanate-based probes have been used to identify novel protein targets. acs.org

Potential Therapeutic Area Rationale for Exploration Example of a Potential Target
Oncology Known anti-cancer activity of isothiocyanates.Kinases, histone deacetylases, tubulin.
Infectious Diseases Documented antimicrobial properties of isothiocyanates.Bacterial cell wall synthesis enzymes, efflux pumps.
Neurodegenerative Diseases Some isothiocyanates exhibit neuroprotective effects.Nrf2 pathway, inflammatory cytokines in the brain.
Pain Management Derivatives have been synthesized as vanilloid receptor 1 (VR1/TRPV1) ligands. nih.govVanilloid receptors, opioid receptors. nih.gov

Scalability of Synthesis for Potential Clinical Development

For a drug candidate to successfully transition from the laboratory to the clinic, a robust and scalable synthetic route is essential. The synthesis of this compound itself is relatively straightforward, often starting from the corresponding aniline. However, the subsequent synthesis of its derivatives for large-scale production presents several challenges that need to be addressed in future research.

The development of a scalable synthesis requires the optimization of reaction conditions to maximize yield, minimize the use of hazardous reagents, and ensure the purity of the final product. Various methods for the synthesis of isothiocyanates have been developed, including the use of thiophosgene, dithiocarbamate (B8719985) salts, and more modern approaches utilizing elemental sulfur or microwave assistance. nih.govmdpi.comtandfonline.com The choice of method will depend on factors such as cost, safety, and efficiency.

Process development studies will be necessary to translate the laboratory-scale synthesis to a manufacturing process that can produce kilograms or even tons of the active pharmaceutical ingredient (API). This involves identifying and controlling critical process parameters that can affect the quality and consistency of the product.

Furthermore, the development of a comprehensive analytical package is required to ensure the identity, purity, and stability of the API. This includes the use of techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

The following table highlights key considerations for the scalable synthesis of this compound derivatives.

Aspect of Synthesis Key Considerations for Scalability Potential Solutions
Starting Material Sourcing Availability and cost of 4-chloro-3-nitroaniline.Identify multiple suppliers, develop an in-house synthesis.
Isothiocyanate Formation Use of toxic reagents like thiophosgene.Explore safer and more environmentally friendly reagents.
Purification of Derivatives Removal of impurities and byproducts.Develop efficient crystallization or chromatographic methods.
Process Safety Handling of potentially hazardous reagents and intermediates.Implement robust safety protocols and engineering controls.
Cost of Goods Overall cost of the manufacturing process.Optimize reaction conditions, minimize waste, and use cost-effective reagents.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-3-nitrophenyl isothiocyanate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using thiophosgene or thiocyanate precursors. For example, aryl amines (e.g., 4-chloro-3-nitroaniline) react with thiocarbonylating agents like thiophosgene in anhydrous solvents (e.g., DMF or THF) under inert atmospheres . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Purity validation requires a combination of techniques:
  • HPLC (retention time comparison with standards) .
  • Elemental Analysis (C, H, N, S content within ±0.3% of theoretical values) .
  • Melting Point (sharp range, e.g., 282–283°C for related thiadiazole derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR Spectroscopy : Detect the isothiocyanate (-N=C=S) stretching vibration near 2100–2050 cm⁻¹ .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as multiplets in δ 6.84–8.17 ppm (DMSO-d₆) .
  • ¹³C NMR : Distinct signals for -N=C=S (~130–140 ppm) and aromatic carbons (~120–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 555 for analogous compounds) and fragmentation patterns confirm structural integrity .

Q. How does this compound react with nucleophiles like amines or thiols?

  • Methodological Answer : The isothiocyanate group (-N=C=S) reacts with amines to form thioureas (R-NH-CS-NH-R') or with thiols to yield dithiocarbamates. Reaction conditions (solvent, temperature, stoichiometry) significantly influence product distribution. For example:
  • With Primary Amines : Stir in dichloromethane at 0–5°C for 2 hours to minimize side reactions .
  • With Thiols : Use catalytic base (e.g., K₂CO₃) in ethanol under reflux .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be resolved?

  • Methodological Answer : Challenges include:
  • Disordered Electron Density : Common in nitro and chloro substituents. Use SHELXL refinement with restraints (e.g., ISOR, DELU) to model thermal motion .
  • Twinned Crystals : Employ OLEX2 integration tools and twin law identification (e.g., HKLF5 format) .
  • Data Collection : Optimize resolution (≤1.0 Å) using synchrotron radiation for heavy atoms (Cl, S) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
  • Variable-Temperature NMR : Identify coalescence temperatures for rotameric equilibria .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • DFT Calculations : Compare experimental and simulated spectra to validate proposed conformers .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies involve:
  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV-Vis) for 7–30 days. Monitor degradation via:
  • HPLC-PDA : Detect byproducts (e.g., hydrolysis to thioureas) .
  • TGA/DSC : Measure thermal decomposition profiles .
  • Long-Term Storage : Store in amber vials under argon at –20°C; periodic GC-MS analysis ensures minimal decomposition .

Q. How can reaction mechanisms involving this compound be probed experimentally?

  • Methodological Answer : Mechanistic studies employ:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with isotopically labeled substrates (e.g., ¹⁵N or ³⁴S) .
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., MeOH) to isolate transient species .
  • Computational Modeling : Gaussian or ORCA software to map potential energy surfaces and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitrophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitrophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.